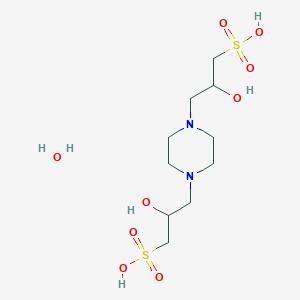

3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

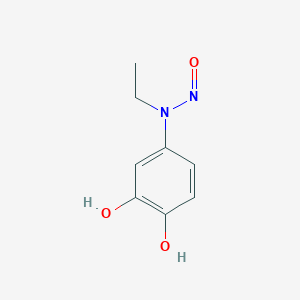

3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) hydrate: POPSO dihydrate , is a zwitterionic compound with the chemical formula C10H22N2O8S2·2Na. It is commonly used as a buffer in biochemical and biophysical research due to its unique properties .

Preparation Methods

Synthetic Routes:: The synthesis of POPSO typically involves the following steps:

Piperazine Derivatization: Piperazine reacts with chlorosulfonic acid to form the intermediate piperazine-N,N’-bis(2-chloroethanesulfonic acid).

Hydrolysis and Neutralization: The intermediate is then hydrolyzed and neutralized to yield POPSO.

Dihydrate Formation: The compound is often isolated as a dihydrate (with two water molecules) during purification.

Industrial Production::

Chemical Reactions Analysis

POPSO is stable under physiological conditions and does not readily undergo chemical reactions. it is essential to consider its behavior in solution:

Inhibition of Anion Uniport: POPSO inhibits chloride uniport with an IC50 value of 24 mM.

Copper Uptake Enhancement: POPSO enhances copper uptake and toxicity in algae.

Mitochondrial Membrane Impairment: It impairs the mitochondrial inner membrane.

Scientific Research Applications

POPSO finds applications in various scientific fields:

Biochemistry and Biophysics: As a buffer, it helps maintain pH stability in experiments involving proteins, enzymes, and nucleic acids.

Cell Biology: Used in cell culture media to regulate osmolality.

Metal Ion Studies: Its interaction with copper ions is relevant in metal toxicity research.

Mechanism of Action

The exact mechanism of POPSO’s effects remains an active area of research. its zwitterionic nature likely contributes to its buffering capacity and interactions with cellular components.

Comparison with Similar Compounds

POPSO is unique due to its specific sulfonic acid groups and piperazine backbone. Similar compounds include other zwitterionic buffers like HEPES and TES.

Properties

Molecular Formula |

C10H24N2O9S2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;hydrate |

InChI |

InChI=1S/C10H22N2O8S2.H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);1H2 |

InChI Key |

VPTYCVRYPYNQLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

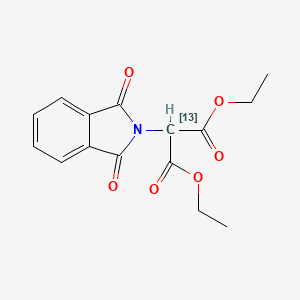

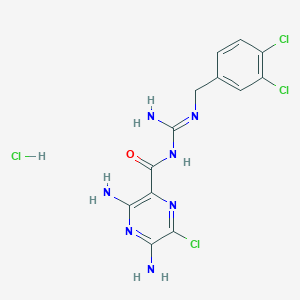

![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)